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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653

An in-depth analysis of the preclinical menin-MLL inhibitor MI-503 and its clinical-stage
counterparts, Revumenib, Ziftomenib, and Bleximenib, in the treatment of acute leukemia.

The interaction between menin and the MLL1 protein is a critical driver in certain types of acute
leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations
(NPM1m). This dependency has led to the development of a new class of targeted therapies—
menin-MLL inhibitors. This guide provides a comparative analysis of the preclinical compound
MI-503 and the clinical-stage inhibitors revumenib, ziftomenib, and bleximenib, offering
researchers, scientists, and drug development professionals a comprehensive overview of their
current status and future directions.

Preclinical Landscape: The Promise of MI-503

MI-503 is a potent and selective small-molecule inhibitor of the menin-MLL interaction.[1] While
it has not progressed to clinical trials, extensive preclinical studies have demonstrated its
potential in various cancer models.

Mechanism of Action

MI-503 disrupts the critical interaction between menin and the MLL fusion protein, which is
essential for the leukemogenic activity in MLL-rearranged leukemias.[2][3] This disruption leads
to the downregulation of downstream target genes, such as HOXA9 and MEIS1, inducing
differentiation and inhibiting the proliferation of leukemia cells.[3]
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Preclinical Efficacy of MI-503

In vitro and in vivo studies have highlighted the anti-tumor activity of MI-503 across different

cancer types.

o Leukemia: MI-503 has shown potent activity against MLL-rearranged leukemia cell lines,
with GI50 values in the nanomolar range.[1] In mouse xenograft models using human MLL
leukemia cells (MV4;11), daily administration of MI-503 resulted in a significant reduction in
tumor volume.[4] Furthermore, in a more aggressive leukemia model, treatment with MI-503
led to a notable increase in the median survival time of the mice.[4]

e Hepatocellular Carcinoma (HCC): Studies have demonstrated that MI-503 can inhibit the
proliferation of HCC cell lines. In HCC xenograft models, MI-503 treatment, both as a single
agent and in combination with sorafenib, led to a substantial reduction in tumor growth.[5]

o Prostate Cancer: The menin-MLL interaction has also been implicated in androgen receptor
signaling in prostate cancer. Preclinical data suggests that MI-503 is active against
castration-resistant prostate cancer in both in vitro and in vivo models.

MI-503 exhibits favorable drug-like properties, including good metabolic stability and oral
bioavailability in mice, with no significant toxicity observed in preclinical studies.[1]

Clinical-Stage Menin-MLL Inhibitors: A Comparative
Overview

Several menin-MLL inhibitors have advanced into clinical trials, showing promising results in
patients with relapsed or refractory acute leukemia. The most prominent among these are
revumenib, ziftomenib, and bleximenib.
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Revumenib (SNDX-

Ziftomenib (KO-

Bleximenib (IJNJ-

Feature

5613) 539) 75276617)

Syndax Janssen Research &
Developer ] Kura Oncology

Pharmaceuticals Development

Key Clinical Trial(s)

AUGMENT-101
(NCT04065399)[6][7]
[8[9][10]

KOMET-001
(NCT04067336),
KOMET-007
(NCT05735184)[11]
[12][13][14][15]

cAMelLot-1
(NCT04811560),
ALE1002
(NCT05453903)[16]
[17)[18][19][20]

Patient Population

R/R Acute Leukemia
(MLL-r or NPM1m)[6]
[10]

R/R AML (NPM1m or
KMT2A-r)[11][13]

R/R Acute Leukemia
(KMT2A-r or NPM1m)
[16][18]

Dosing (Monotherapy)

163 mg orally every
12 hours (with strong
CYP3A4 inhibitor)[7]

600 mg orally once
daily[13]

Dose escalation
studies ongoing[17]
[19]

Clinical Efficacy

The table below summarizes the key efficacy data from clinical trials of revumenib, ziftomenib,

and bleximenib.

Efficacy Endpoint

Revumenib
(AUGMENT-101)

Ziftomenib
(KOMET-001)

Bleximenib
(cAMeLot-1)

Overall Response
Rate (ORR)

63.2% (in KMT2Ar
patients)[9]

35% (in NPM1m
patients)[13]

50% (in 90/100 mg
and 150 mg BID

groups)

Complete Remission
(CR) + CR with Partial
Hematologic
Recovery (CRh)

22.8% (in KMT2Ar
patients)[9]

25% (in NPM1m
patients)[13]

40% (in 90/100 mg
and 150 mg groups)

MRD Negativity

68.2% of responders

67% of CR/CRh

responders[13]

Not reported
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Safety and Tolerability

The most common treatment-related adverse events (TRAES) are summarized below.

Adverse Event Revumenib Ziftomenib Bleximenib
(Grade =3) (AUGMENT-101) (KOMET-001) (cAMeLot-1)
Febrile Neutropenia 37.2%[9] <5%][13] Not specified
Differentiation

16.0%][9] 13%][13] 14.4% (all grades)
Syndrome
QTc Prolongation 13.8%][9] 29%[13] Not observed
Anemia Not specified <5%][13] Not specified
Thrombocytopenia Not specified <5%][13] Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings.

Below are summaries of key experimental protocols for MI-503 preclinical studies and the

clinical trials of the comparator drugs.

MI-503 Preclinical Study Protocols

Cell Viability Assay: Human MLL leukemia cell lines (e.g., MV4;11) are cultured and treated
with varying concentrations of MI-503 or DMSO as a control for 7 days. Cell viability is
typically assessed using an MTT assay, where the absorbance is measured at 570 nm.[1]

In Vivo Leukemia Xenograft Model: Athymic nude mice are implanted with human MLL
leukemia cells (e.g., MV4;11). Once tumors are established, mice are treated with MI-503
(e.g., 60 mg/kg, once daily) or a vehicle control. Tumor volume and mouse survival are
monitored over time.[4]

Hepatocellular Carcinoma Xenograft Model: Human HCC cells (e.g., HepG2, Hep3B) are
implanted into athymic nude mice.[5] Treatment with MI-503 (e.g., 35 mg/kg, once daily) is
initiated when tumors reach a certain volume. Tumor growth is monitored throughout the
study.[5]
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Clinical Trial Protocols for Comparator Menin-MLL
Inhibitors

Revumenib (AUGMENT-101): This is a Phase 1/2, open-label, dose-escalation and
expansion study for patients aged 30 days and older with relapsed/refractory acute leukemia
with KMT2A rearrangements or NPM1 mutations.[7][10] The primary endpoints are the rate
of CR/CRh and safety.[9] Revumenib is administered orally every 12 hours in 28-day cycles.
[71[10]

Ziftomenib (KOMET-001): A Phase 1/2 multicenter, open-label study in adult patients with
relapsed/refractory AML.[13] The Phase 2 portion focuses on patients with NPM1 mutations
receiving 600 mg of ziftomenib once daily.[13] The primary endpoint for the Phase 2 part is
the CR/CRh rate.[13]

Bleximenib (cAMeLot-1): A Phase 1/2, first-in-human study in participants aged 2 years and
older with relapsed/refractory acute leukemia harboring KMT2A, NPM1, or NUP98/NUP214
alterations.[18] The study involves a dose-escalation phase to determine the recommended
Phase 2 dose, followed by a dose-expansion phase to evaluate efficacy and safety.[17][19]

Visualizing the Landscape
Signaling Pathway and Mechanism of Action
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Caption: The Menin-MLL signaling pathway and the inhibitory action of MI-503.

Experimental Workflow for Evaluating Menin-MLL
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Caption: A typical experimental workflow for the development of menin-MLL inhibitors.

Future Directions and Conclusion

The development of menin-MLL inhibitors represents a significant advancement in the
treatment of genetically defined acute leukemias. While MI-503 remains a valuable preclinical
tool for understanding the biology of menin-MLL interaction, the clinical success of revumenib,
ziftomenib, and bleximenib has paved the way for a new therapeutic paradigm.

Future research will likely focus on:
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o Combination Therapies: Exploring the synergistic effects of menin-MLL inhibitors with other
anti-leukemic agents to overcome resistance and improve response rates.

e Expansion to Other Cancers: Investigating the role of the menin-MLL axis in other
malignancies to broaden the therapeutic application of these inhibitors.

» Biomarker Development: Identifying predictive biomarkers to better select patients who are
most likely to respond to menin-MLL inhibition.

» Next-Generation Inhibitors: Developing novel inhibitors with improved potency, selectivity,
and resistance profiles.

In conclusion, the journey from preclinical compounds like MI-503 to the promising clinical data
of revumenib, ziftomenib, and bleximenib underscores the potential of targeting the menin-MLL
interaction. This class of drugs offers new hope for patients with historically difficult-to-treat
leukemias, and ongoing research will continue to refine their use and expand their impact in
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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